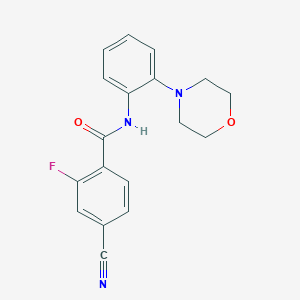![molecular formula C21H16BrFN4O2 B250731 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide, also known as BF-5M3T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the Nrf2/HO-1 and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways involved in cancer, inflammation, and neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its potential as a therapeutic agent. Further studies on the mechanism of action of this compound can also provide insight into its potential therapeutic applications. Finally, the development of more soluble derivatives of this compound can improve its potential as a therapeutic agent.
Synthesemethoden
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with 2,4-difluoronitrobenzene to produce 2-(4-bromophenoxy)-4-fluoronitrobenzene. The resulting compound is then reduced to 2-(4-bromophenoxy)-4-fluoroaniline, which is further reacted with 2,6-dimethyl-5-nitrobenzoic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C21H16BrFN4O2 |
|---|---|
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrFN4O2/c1-13-10-19-20(26-27(25-19)16-6-4-15(23)5-7-16)11-18(13)24-21(28)12-29-17-8-2-14(22)3-9-17/h2-11H,12H2,1H3,(H,24,28) |
InChI-Schlüssel |
HLMYLUGTBXPEAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)








![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
